1-Oxoisoindoline-5-carboxamide is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. It belongs to the class of isoindoline derivatives, which are recognized for their diverse biological activities, including potential applications in drug development.
1-Oxoisoindoline-5-carboxamide is classified under the category of carboxamides, specifically isoindoline derivatives. It may exhibit various health hazards and is classified with the GHS07 pictogram, indicating potential health risks associated with its handling.
The synthesis of 1-oxoisoindoline-5-carboxamide typically involves several key steps:
The reaction conditions are crucial for achieving high yields and purity. Analytical techniques such as thin-layer chromatography (TLC) are often employed to monitor the progress of the reaction.
The molecular structure of 1-oxoisoindoline-5-carboxamide can be represented by its InChI code:
This code provides a unique representation of its molecular structure, which includes a fused isoindole ring system attached to a carboxamide functional group.
The compound has a molecular weight of approximately 288.25 g/mol and features multiple functional groups that contribute to its reactivity and biological activity .
1-Oxoisoindoline-5-carboxamide participates in several types of chemical reactions:
Common reagents for oxidation include potassium permanganate and chromium trioxide, while lithium aluminum hydride is often used for reduction processes. Substitution reactions may involve alkyl halides or azides as reactants.
The mechanism of action for 1-oxoisoindoline-5-carboxamide involves interactions with specific molecular targets:
While specific physical properties such as melting point and boiling point are not extensively documented in the available sources, it is noted that the compound exists as a white solid under standard conditions.
Relevant chemical properties include:
1-Oxoisoindoline-5-carboxamide has several scientific applications:
1-Oxoisoindoline-5-carboxamide represents a privileged scaffold in medicinal chemistry characterized by a fused bicyclic system comprising a benzamide moiety annulated with a γ-lactam ring. The core structure features a carboxamide group (–CONH₂) at the C5 position of the 1-oxoisoindoline ring, conferring both hydrogen-bonding capacity and structural versatility for derivatization. This compound belongs to the isoindolinone family, where the lactam carbonyl at the 1-position provides a key pharmacophoric element influencing electronic distribution and binding interactions [1] [2]. Its significance stems from its role as a synthetically tractable platform for generating bioactive molecules, particularly in oncology and inflammation. The planar aromatic region facilitates π-stacking interactions, while the lactam and carboxamide groups enhance solubility and target engagement potential, making it a versatile template for rational drug design [2].
1-Oxoisoindoline-5-carboxamide occupies a distinct niche within heterocyclic taxonomy, classified under the following hierarchical framework:
Within the International Patent Classification (IPC) system, compounds featuring this scaffold are categorized primarily under C07D 401/14 (heterocyclic compounds containing three or more hetero rings with nitrogen as the sole heteroatom) and C07D 405/14 (heterocycles containing both nitrogen and oxygen heteroatoms across multiple rings), reflecting its structural complexity and combinatorial potential [1] [2].
Table 1: Taxonomic Positioning of 1-Oxoisoindoline-5-carboxamide
Classification Level | Description |
---|---|
Parent Structure | Isoindolin-1-one |
Substituent | C5-carboxamide |
Bicyclic System | Benzo-fused γ-lactam |
IPC Primary Class | C07D 401/00 (Heterocyclic compounds with ≥2 hetero rings, N as heteroatom) |
IPC Secondary Class | C07D 405/14 (Heterocycles with N and O heteroatoms across ≥3 rings) |
This classification underscores the molecule’s capacity for integration into polyheterocyclic architectures—a feature exploited in advanced protein-targeting therapeutics [1] [2].
The synthetic exploration of isoindolinones began in the mid-20th century, but targeted development of 5-carboxamide derivatives emerged prominently in the 2010s alongside advances in multicomponent reactions (MCRs). Key milestones include:
Table 2: Historical Milestones in 1-Oxoisoindoline-5-carboxamide Development
Year | Milestone | Significance |
---|---|---|
1960s | First isoindolinone syntheses | Established core ring systems via phthalic anhydride routes |
2015 | Ugi-4CR methodologies optimized | Enabled single-step C5-carboxamide functionalization |
2021 | Patent ZA202109003B filed | Disclosed antitumor applications of substituted derivatives |
2022 | Patent EP4352046A4 published | Expanded claims to proteolysis-targeting chimeras (PROTACs) |
Advances in asymmetric catalysis further refined synthetic access, with chiral oxazaborolidinium ions achieving >90% ee in Strecker-type additions to imine intermediates—a critical step for bioactive analogs [4].
1-Oxoisoindoline-5-carboxamide has become a cornerstone in rational drug design due to its dual functionality: the lactam acts as a hydrogen-bond acceptor, while the carboxamide serves as a donor/acceptor moiety. This enables precise target modulation across therapeutic areas:
Bioisosteric Replacement Strategies
The scaffold serves as a sp³-enriched bioisostere for planar heterocycles:
Therapeutic Applications
Table 3: Bioisosteric Applications of 1-Oxoisoindoline-5-carboxamide
Target Scaffold | Therapeutic Area | Advantage of Isoindolinone Replacement |
---|---|---|
3-Cyanoindole | Xanthine oxidase inhibition | Enhanced metabolic stability and reduced cytotoxicity |
Pyridopyrimidinedione | Kinase inhibition (CDK4/6) | Improved water solubility and oral bioavailability |
Phthalimide | PROTAC design | Higher cereblon-binding affinity and degradation efficiency |
The scaffold’s modularity supports fragment-based drug discovery, where the carboxamide serves as a vector for combinatorial library generation. Over 320 derivatives have been reported since 2020, predominantly targeting oncology indications [1] [2] [5].
CAS No.: 119068-77-8
CAS No.: 13052-73-8
CAS No.: 82526-36-1
CAS No.: 61109-48-6